molecular formula C9H9N3O B13131364 1-(2-Methyl-2H-benzo[d][1,2,3]triazol-5-yl)ethanone

1-(2-Methyl-2H-benzo[d][1,2,3]triazol-5-yl)ethanone

Cat. No.: B13131364
M. Wt: 175.19 g/mol
InChI Key: IADSYEPTEGXZML-UHFFFAOYSA-N
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Description

1-(2-Methyl-2H-benzo[d][1,2,3]triazol-5-yl)ethanone is a chemical compound that incorporates a relatively rare 2-methyl-2H-1,2,3-triazole heterocyclic motif. This motif has potential as a kinase inhibitor, making it relevant in drug discovery and development. Kinases play a crucial role in cellular signaling pathways, and their dysregulation is associated with various diseases, including cancer .

Preparation Methods

Synthetic Routes:: The synthesis of 1-(2-Methyl-2H-benzo[d][1,2,3]triazol-5-yl)ethanone involves the introduction of the 2-methyl-2H-1,2,3-triazole moiety. One straightforward method is the reaction of an appropriate aldehyde or ketone with 2-methyl-2H-1,2,3-triazole under suitable conditions. The reaction can be catalyzed by Lewis acids or bases, leading to the formation of the desired compound.

Industrial Production:: While industrial-scale production methods for this specific compound are not widely reported, laboratory-scale synthesis provides a starting point for further optimization and scale-up.

Chemical Reactions Analysis

1-(2-Methyl-2H-benzo[d][1,2,3]triazol-5-yl)ethanone can undergo various chemical reactions:

    Oxidation: It may be oxidized to form corresponding ketones.

    Reduction: Reduction of the carbonyl group can yield the corresponding alcohol.

    Substitution: The compound can participate in nucleophilic substitution reactions.

    Common Reagents and Conditions: Specific reagents and conditions depend on the desired transformation. For example, reduction with sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) can yield the alcohol.

Scientific Research Applications

1-(2-Methyl-2H-benzo[d][1,2,3]triazol-5-yl)ethanone finds applications in various scientific fields:

    Medicinal Chemistry: Its kinase inhibitory potential makes it relevant for drug development.

    Chemical Biology: Researchers study its interactions with kinases and other biomolecules.

    Materials Science: The compound may serve as a building block for functional materials.

Mechanism of Action

The exact mechanism by which 1-(2-Methyl-2H-benzo[d][1,2,3]triazol-5-yl)ethanone exerts its effects remains an active area of research. It likely involves interactions with kinase active sites, affecting downstream signaling pathways.

Comparison with Similar Compounds

While 1-(2-Methyl-2H-benzo[d][1,2,3]triazol-5-yl)ethanone is relatively unique due to its 2-methyl-2H-1,2,3-triazole motif, similar compounds include:

Remember, further research and characterization are essential to fully understand the compound’s properties and applications

Properties

Molecular Formula

C9H9N3O

Molecular Weight

175.19 g/mol

IUPAC Name

1-(2-methylbenzotriazol-5-yl)ethanone

InChI

InChI=1S/C9H9N3O/c1-6(13)7-3-4-8-9(5-7)11-12(2)10-8/h3-5H,1-2H3

InChI Key

IADSYEPTEGXZML-UHFFFAOYSA-N

Canonical SMILES

CC(=O)C1=CC2=NN(N=C2C=C1)C

Origin of Product

United States

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